molecular formula C10H7BrN2O4 B1413872 Ethyl 4-bromo-3-cyano-2-nitrobenzoate CAS No. 1807210-43-0

Ethyl 4-bromo-3-cyano-2-nitrobenzoate

Cat. No.: B1413872
CAS No.: 1807210-43-0
M. Wt: 299.08 g/mol
InChI Key: DBYAPBIZPQHUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-cyano-2-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at the 4-position, a cyano group at the 3-position, and a nitro group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₇BrN₂O₄, with an estimated molecular weight of 299.08 g/mol (calculated based on substituent contributions).

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(11)7(5-12)9(6)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYAPBIZPQHUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between ethyl 4-bromo-3-cyano-2-nitrobenzoate and analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br, CN, NO₂ C₁₀H₇BrN₂O₄ ~299.08 High reactivity for nucleophilic substitution; potential pharmaceutical intermediate
Ethyl 4-nitrobenzoate NO₂ C₉H₉NO₄ 195.17 Common in esterification reactions; analytical standard
Ethyl 4-cyanobenzoate CN C₁₀H₉NO₂ 175.18 Organic synthesis intermediate; requires safety precautions for handling
Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate Br, NO₂ (pyridine ring) C₁₂H₁₃BrN₂O₆ 361.15 Heterocyclic building block; specialized medicinal chemistry applications

Structural and Reactivity Analysis:

Electron-Withdrawing Effects: The target compound’s bromo, cyano, and nitro groups create a highly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution (NAS) reactions. In contrast, Ethyl 4-nitrobenzoate (only NO₂) and Ethyl 4-cyanobenzoate (only CN) exhibit milder electron-withdrawing effects, limiting their utility in reactions requiring strong activation .

Functional Group Synergy: The bromine atom acts as a superior leaving group compared to halogens in simpler derivatives (e.g., Ethyl 4-tert-butyl-3-iodobenzoate, ), enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The cyano group offers a site for further functionalization (e.g., reduction to amines), while the nitro group can be reduced to an amine or participate in cyclization reactions .

Heterocyclic Analogues: Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate () shares bromo and nitro substituents but on a pyridine ring. This heterocyclic framework alters electronic distribution and solubility, making it more suited for targeted drug design compared to the purely aromatic target compound .

Safety and Handling: Ethyl 4-cyanobenzoate’s safety data sheet () emphasizes precautions for skin/eye contact and inhalation due to irritant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-cyano-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-cyano-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.